molecular formula C26H27F3N2O6 B12400018 Tezacaftor-d4

Tezacaftor-d4

Cat. No.: B12400018
M. Wt: 524.5 g/mol
InChI Key: MJUVRTYWUMPBTR-YKSUQDSQSA-N
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Description

Rationale for Deuteration in Drug Development and Quantitative Bioanalysis

Deuteration offers specific advantages in both the development of new drugs and the analytical methods used to quantify them. The subtle increase in mass from replacing hydrogen with deuterium (B1214612) can significantly alter a molecule's properties. aquigenbio.com This can lead to improved metabolic stability, enhanced bioavailability, and reduced toxicity for therapeutic compounds. nih.govacs.org In the realm of analytical chemistry, deuterated analogues are considered the gold standard for internal standards in quantitative bioanalysis. oup.com

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. nih.gov This phenomenon occurs when components of a complex biological sample (the matrix) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and compromising the accuracy of the results. nih.govwuxiapptec.com

Deuterated internal standards are instrumental in mitigating these matrix effects. clearsynth.coma-2-s.com Because the deuterated standard is chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement during analysis. wuxiapptec.com By adding a known quantity of the deuterated standard to the sample, researchers can normalize the analyte's response, effectively canceling out the variability caused by the matrix. wuxiapptec.commonadlabtech.com

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative analytical methods. clearsynth.comatlantis-press.com An internal standard is a compound of a known concentration added to a sample to act as a reference point. monadlabtech.com Isotopically labeled standards, such as deuterated compounds, are ideal because they are chemically identical to the analyte but can be distinguished by their mass. monadlabtech.com

This approach allows for the correction of variations that can occur during sample preparation, injection, and analysis. monadlabtech.com By comparing the analytical response of the target analyte to that of the deuterated internal standard, a more accurate and reproducible quantification can be achieved. a-2-s.comrsc.org This is crucial for method validation and ensuring the reliability of analytical data in both research and clinical settings. clearsynth.coma-2-s.com

Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development. musechem.com Deuterium-labeled compounds are powerful tools for these investigations. aquigenbio.comsymeres.com By introducing a deuterated version of a drug into a biological system, researchers can track its journey through the body. musechem.com

Mass spectrometry can easily distinguish the deuterated drug and its metabolites from their endogenous, non-labeled counterparts. This allows for:

Identification of Metabolites: The metabolic products of the drug can be readily identified. aquigenbio.com

Pathway Elucidation: The specific metabolic pathways the drug undergoes can be mapped out. symeres.com

Overview of Tezacaftor-d4 as a Deuterated Internal Standard

This compound is the deuterium-labeled analogue of Tezacaftor, a drug used to treat cystic fibrosis. medchemexpress.commedchemexpress.com Specifically, four hydrogen atoms on the cyclopropane (B1198618) ring of Tezacaftor are replaced with deuterium atoms. synzeal.comtlcstandards.com This isotopic substitution makes this compound an ideal internal standard for the quantitative analysis of Tezacaftor in biological samples, such as plasma. thaiscience.infochula.ac.th

In the development of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring, this compound is used to ensure the accuracy and reproducibility of the measurements. mdpi.comresearchgate.net Its chemical and physical properties closely mimic those of Tezacaftor, ensuring that it behaves similarly during sample extraction, chromatographic separation, and mass spectrometric detection. thaiscience.info This co-elution and similar ionization behavior allow this compound to effectively compensate for matrix effects and other sources of analytical variability. thaiscience.info

Several validated LC-MS/MS methods for the simultaneous quantification of Tezacaftor and other cystic fibrosis drugs utilize this compound as an internal standard. thaiscience.infomdpi.comthaiscience.infochula.ac.th These methods are crucial for pharmacokinetic studies and for ensuring that patients receive the optimal therapeutic benefit. chula.ac.th The use of this compound in these assays underscores the critical role of deuterated compounds in modern bioanalysis. aquigenbio.com

Interactive Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27F3N2O6

Molecular Weight

524.5 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1/i5D2,6D2

InChI Key

MJUVRTYWUMPBTR-YKSUQDSQSA-N

Isomeric SMILES

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=C5C(=C4)C=C(N5C[C@H](CO)O)C(C)(C)CO)F)([2H])[2H])[2H]

Canonical SMILES

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Tezacaftor D4

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a critical process in the synthesis of isotopically labeled compounds. marquette.edu These deuterated molecules are valuable tools in various scientific fields, including as internal standards for mass spectrometry and for studying reaction mechanisms. marquette.eduacs.org The primary challenge lies in achieving site-selective deuteration with high levels of incorporation, avoiding the formation of complex isotopic mixtures. marquette.eduresearchgate.net

Common strategies for deuterium incorporation include hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium. researchgate.net This can be facilitated by acids, bases, or transition metal catalysts. researchgate.net Another approach involves the use of deuterated reagents during the synthesis, which can introduce deuterium at specific positions. The choice of method depends on the target molecule's structure and the desired location of the deuterium atoms. marquette.edu

Specific Deuteration Techniques Applied to Cyclopropane-2,2,3,3-d4 Moiety

The defining feature of Tezacaftor-d4 is the presence of four deuterium atoms on the cyclopropane (B1198618) ring. synzeal.com The synthesis of such specifically deuterated cyclopropanes presents a unique synthetic challenge. rsc.orgrsc.org

One approach to synthesizing deuterated cyclopropanes involves the use of deuterated starting materials. For instance, a one-step catalytic cyclopropanation of alcohols with sulfones has been reported, and when methanol-d4 (B120146) was used, a deuterated cyclopropane was produced. chemrxiv.org Another strategy involves the photocatalyzed deuteroaminomethylation of cyclopropenes using deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org This method can achieve high levels of deuterium incorporation at adjacent carbon positions on the cyclopropane ring. rsc.orgrsc.org

Metal-free deuteration techniques have also been developed. For example, a method using deuterated triflic acid (TfOD) and triethylsilane-d (Et₃SiD) can selectively deuterate the α- and β-positions of certain molecules. The process involves protonation by TfOD followed by deuteride (B1239839) transfer from Et₃SiD.

Chemical Synthesis Routes for this compound Production

The synthesis of this compound involves a multi-step process that culminates in the formation of the final deuterated molecule. synzeal.comsimsonpharma.com While specific, proprietary details of the large-scale synthesis of this compound are not fully public, the general principles can be inferred from the synthesis of Tezacaftor and related deuterated compounds. mdpi.comresearchgate.net

Precursor Compounds and Reaction Mechanisms

The synthesis of Tezacaftor involves the coupling of two key building blocks: an aniline (B41778) derivative and a cyclopropanecarboxylic acid derivative. mdpi.com For this compound, the latter would be 1-(2,2-difluorobenzo[d] rsc.orgrsc.orgdioxol-5-yl)cyclopropane-2,2,3,3-d4-1-carboxamide. synzeal.com

The synthesis of the non-deuterated Tezacaftor has been described to involve the coupling of an aniline intermediate with an acid chloride, followed by deprotection steps. mdpi.com A plausible route for this compound would involve the synthesis of the deuterated cyclopropanecarboxamide (B1202528) precursor first, followed by its coupling with the indole-containing aniline fragment. The final steps would likely involve reactions to install the dihydroxypropyl side chain on the indole (B1671886) nitrogen. mdpi.com

Characterization of Isotopic Purity and Enrichment

Ensuring the isotopic purity and the degree of deuterium enrichment are critical quality attributes for any deuterated compound. bvsalud.org Several analytical techniques are employed for this purpose.

Mass Spectrometric Determination of Deuterium Content

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. nih.govrsc.org High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of the deuterated compound compared to its non-deuterated and partially deuterated counterparts can be determined, allowing for the calculation of the isotopic purity. nih.govrsc.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantitative analysis of drugs and their metabolites in biological matrices, and it is also employed to confirm the identity and purity of deuterated internal standards like this compound. chula.ac.th The method involves separating the compound of interest from other components in a sample using liquid chromatography and then detecting and quantifying it using a mass spectrometer. chula.ac.thacs.org The mass spectrometer is set to monitor specific ion transitions for both the analyte and its deuterated internal standard. chula.ac.th

Spectroscopic Confirmation of Isotopic Distribution

Spectroscopic methods, particularly mass spectrometry (MS), are essential for confirming the successful incorporation and distribution of deuterium isotopes in the this compound molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique used for this purpose. thaiscience.infomdpi.com In this method, this compound is first separated from other components in a sample by liquid chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments provide definitive information about the isotopic composition.

For this compound, the ion transition observed for quantification is typically m/z 525.76 → 420.35 or m/z 525.2 → 391.1. thaiscience.infomdpi.com This transition represents the fragmentation of the deuterated parent molecule into a specific product ion. In contrast, the non-deuterated Tezacaftor has a transition of m/z 521.29 → 420.55. thaiscience.infochula.ac.th The difference in the parent ion mass (525 vs. 521) confirms the presence of the four deuterium atoms.

A certificate of analysis for a batch of Dibenzyloxy this compound, a precursor or derivative, showed an isotopic purity of 99.3%, with the following normalized intensity distribution: d0 = 0.49%, d1 = 0.00%, d2 = 0.39%, d3 = 0.00%, and d4 = 99.12%. lgcstandards.com This data indicates that over 99% of the molecules in the sample contained all four deuterium atoms.

Table 1: Mass Spectrometry Data for this compound and Tezacaftor

Compound Parent Ion (m/z) Product Ion (m/z) Reference
This compound 525.76 420.35 thaiscience.info
This compound 525.2 391.1 mdpi.com
Tezacaftor 521.29 420.55 thaiscience.info

Table 2: Isotopic Distribution of a Dibenzyloxy this compound Sample

Isotopic Species Normalized Intensity (%)
d0 0.49
d1 0.00
d2 0.39
d3 0.00

Source: Certificate of Analysis - LGC Standards lgcstandards.com

Chromatographic Assessment of Isotopic Purity

Chromatographic techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), are used to assess the isotopic purity of this compound. thaiscience.infochula.ac.thmdpi.com This analysis ensures that the deuterated compound is free from its non-deuterated counterpart and other impurities.

In a typical LC-MS/MS method, the sample containing this compound is injected into an HPLC system. chula.ac.th The HPLC separates the components of the mixture based on their affinity for the stationary phase and the mobile phase. nveo.org For the analysis of Tezacaftor and its deuterated analog, a reversed-phase C18 column is often used. thaiscience.infochula.ac.thmdpi.com

The mobile phase composition and gradient are optimized to achieve good separation between this compound and any potential impurities, including the non-deuterated Tezacaftor. nveo.org Although they are chemically very similar, slight differences in retention time can sometimes be observed. However, the primary distinction is made by the mass spectrometer.

As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer. The mass detector is set to monitor the specific m/z transitions for both this compound and Tezacaftor. thaiscience.infomdpi.com The absence of a significant signal at the m/z corresponding to Tezacaftor in a sample of this compound confirms its high isotopic purity.

One study reported the purity of a this compound reference standard to be 99.97%. chula.ac.th Another certificate of analysis for a related compound, Dibenzyloxy this compound, reported an HPLC purity of 97.74% at a wavelength of 205 nm. lgcstandards.com

Table 3: Chromatographic Conditions for Tezacaftor Analysis

Parameter Condition Reference
Column Eclipse plus C18 (100 mm × 4.6 mm, 1.8 µm) thaiscience.infochula.ac.th
Mobile Phase 0.1% trifluoroacetic acid: acetonitrile (B52724) (60:40, v/v) thaiscience.infochula.ac.th
Flow Rate 1.0 mL/min thaiscience.infochula.ac.th

Analytical Methodologies Utilizing Tezacaftor D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The quantification of Tezacaftor in various biological matrices is predominantly achieved through LC-MS/MS. This technique offers high sensitivity and selectivity, which is essential for the accurate measurement of drug concentrations. In the development of these methods, Tezacaftor-d4 is employed as an internal standard to enhance the reliability of the assay.

Several LC-MS/MS methods have been developed and validated for the simultaneous quantification of Tezacaftor along with other cystic fibrosis transmembrane conductance regulator (CFTR) modulators like Ivacaftor and Elexacaftor in human plasma. nih.govthaiscience.infonih.gov These methods are designed to be rapid, simple, and sensitive, catering to the needs of pharmacokinetic studies and therapeutic drug monitoring. thaiscience.inforesearchgate.net The validation of these methods is typically performed in accordance with guidelines from regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.gov

The use of deuterated internal standards like this compound is a cornerstone of these methods. For instance, in a method for the simultaneous analysis of Ivacaftor and Tezacaftor in rat plasma, this compound was used as the internal standard for Tezacaftor. researchgate.net Similarly, for the quantification of Elexacaftor, Tezacaftor, and Ivacaftor in human plasma and cellular lysates, stably labeled isotopes of these compounds, including this compound, were utilized as internal standards. nih.gov The ion transitions for Tezacaftor and its deuterated internal standard are monitored in multiple reaction monitoring (MRM) mode. A common transition observed for Tezacaftor is m/z 521.29→420.55, while for this compound, it is m/z 525.76→420.35. thaiscience.info

The developed assays demonstrate good linearity over a range of concentrations, with one method showing a calibration curve in the range of 1-15.02 ng/mL for Tezacaftor. researchgate.net The accuracy and precision of these methods meet the guidelines set by the FDA. researchgate.net

Effective sample preparation is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest. The incorporation of this compound at the beginning of this process is standard practice to account for any loss of analyte during the extraction procedure.

Protein precipitation is a widely used technique for the preparation of plasma and other biological fluid samples. thaiscience.info This method is favored for its simplicity and efficiency in removing proteins that can interfere with the analysis and damage the chromatographic column.

A common approach involves the use of organic solvents like acetonitrile (B52724) or methanol (B129727). In one validated method, protein precipitation with acetonitrile was employed for the simultaneous estimation of Ivacaftor and Tezacaftor in rat plasma, with this compound added as an internal standard. researchgate.net Another protocol for the analysis of Elexacaftor, Tezacaftor, and Ivacaftor in human plasma and cellular lysate utilizes a simple methanol protein precipitation method. nih.gov This typically involves adding a volume of the cold organic solvent to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte and the internal standard, is then collected for LC-MS/MS analysis.

Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture for blood collection. This technique is particularly valuable in settings where sample collection and storage are challenging. An LC-MS/MS method has been developed and validated for the quantification of Elexacaftor, Tezacaftor, Ivacaftor, and their main metabolites in DBS.

The extraction of the analytes from the DBS typically involves punching out a small disc from the dried spot, followed by an extraction step. This process is carefully validated to ensure consistent recovery. The use of an internal standard like this compound is essential to control for variability in the extraction efficiency and any matrix effects that may be present.

The quantification of Tezacaftor in cellular lysates is important for in vitro studies investigating the drug's mechanism of action and efficacy. An LC-MS/MS assay has been developed for the quantification of Elexacaftor, Tezacaftor, and Ivacaftor in both human plasma and cell lysate. nih.gov

This assay employs a simple methanol protein precipitation method and uses stably labeled isotopes, including this compound, as internal standards. nih.gov The processing of cellular lysates would involve the initial lysis of the cells to release the intracellular contents, followed by the addition of the internal standard and the protein precipitation step. The clear supernatant obtained after centrifugation is then analyzed by LC-MS/MS. This method was optimized for small sample volumes, making it suitable for typical cell culture experiments. nih.gov

The chromatographic separation of Tezacaftor from other compounds in the sample is a critical step in the analytical method. The choice of the stationary phase and mobile phase composition is optimized to achieve good peak shape, resolution, and a short run time.

Reversed-phase chromatography is the most common mode of separation for Tezacaftor and related compounds. C18 (octadecyl) bonded silica (B1680970) columns are widely used as the stationary phase due to their hydrophobicity, which provides good retention and separation for a broad range of molecules, including Tezacaftor.

Several validated LC-MS/MS methods for the analysis of Tezacaftor utilize C18 columns. For instance, an Eclipse plus C18 column (100 mm × 4.6 mm, 1.8 µm) was used for the simultaneous estimation of Ivacaftor and Tezacaftor in rat plasma. researchgate.net In another method for the simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor in human plasma, separation was achieved on a reversed-phase C18 HPLC column. nih.govthaiscience.info The selection of a specific C18 column and its dimensions is dependent on the desired speed and efficiency of the separation.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency. For example, a mobile phase of 0.1% trifluoroacetic acid and acetonitrile in a 60:40 v/v ratio has been used with a C18 column for the separation of Tezacaftor. researchgate.net

Table of Chromatographic Conditions for Tezacaftor Analysis

Analyte(s)Stationary PhaseMobile PhaseReference
Ivacaftor, TezacaftorEclipse plus C18 (100 mm × 4.6 mm, 1.8 µm)0.1% Trifluoroacetic acid: Acetonitrile (60:40, v/v) researchgate.net
Ivacaftor, Tezacaftor, ElexacaftorReversed-phase C18 HPLC columnNot specified in detail nih.govthaiscience.info

Chromatographic Separation Parameters

Mobile Phase Composition and Gradient Optimization

The selection and optimization of the mobile phase are critical for achieving efficient chromatographic separation and obtaining sharp, symmetrical peaks for Tezacaftor and its deuterated internal standard, this compound. In reversed-phase liquid chromatography (LC) methods, the mobile phase typically consists of an aqueous component and an organic solvent.

Acidic modifiers are commonly added to the mobile phase to improve peak shape and control the ionization of the analytes. For the analysis of Tezacaftor and this compound, various mobile phase compositions have been utilized. One common approach involves a mixture of acetonitrile and water, often containing an acidic additive like formic acid or trifluoroacetic acid. For instance, a mobile phase consisting of 0.1% trifluoroacetic acid and acetonitrile in a 60:40 (v/v) ratio has been successfully used in an isocratic elution method. thaiscience.info Another validated method employed a gradient elution strategy with mobile phase A consisting of 0.1% formic acid in water and mobile phase B comprising 0.1% formic acid and 25% 2-propanol in acetonitrile. mdpi.com

Gradient optimization is crucial for complex samples or when analyzing multiple compounds with different polarities. A gradient elution starts with a higher proportion of the aqueous phase, allowing for the retention of less polar compounds, and gradually increases the proportion of the organic solvent to elute more strongly retained compounds. For the simultaneous analysis of Elexacaftor, Tezacaftor, and Ivacaftor, one method initiated the gradient at 5% of the organic phase (B), increasing to 100% over 1 minute, which was then held for another minute before re-equilibration. nih.gov This rapid gradient allows for a short total run time while achieving effective separation. nih.govnih.gov The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the number of analytes being quantified. mastelf.com

Method TypeAqueous Phase (A)Organic Phase (B)Elution ProgramReference
Isocratic0.1% Trifluoroacetic Acid (TFA) in WaterAcetonitrile (ACN)60% A : 40% B thaiscience.info
Gradient0.1% Formic Acid (FA) in Water0.1% FA and 25% 2-propanol in ACNDetailed gradient table specified in source mdpi.com
GradientWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidStarts at 5% B, ramped to 100% B nih.gov
Flow Rate and Column Temperature Effects

The flow rate of the mobile phase and the temperature of the chromatographic column are key parameters that influence separation efficiency, analysis time, and system backpressure. researchgate.netnih.gov

Flow Rate: The flow rate directly impacts the retention time and the width of the chromatographic peaks. Higher flow rates lead to shorter analysis times but can also result in increased backpressure and potentially reduced separation efficiency if the optimal flow rate is exceeded. researchgate.netquora.com For the analysis of Tezacaftor and its internal standard, flow rates typically range from 0.4 mL/min to 1.0 mL/min. thaiscience.infomdpi.comnih.gov For example, an isocratic method for Tezacaftor and Ivacaftor utilized a flow rate of 1.0 mL/min, thaiscience.info while gradient methods for the simultaneous quantification of multiple cystic fibrosis transmembrane conductance regulator (CFTR) modulators have used flow rates of 0.4 mL/min and 0.5 mL/min. mdpi.comnih.gov The optimal flow rate is often lower for basic compounds to achieve the highest efficiency. nih.gov

Column Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. chromtech.comchromatographyonline.com Increasing the column temperature generally decreases the mobile phase viscosity, which in turn lowers the system backpressure and can allow for the use of higher flow rates for faster separations. chromatographyonline.com Elevated temperatures can also improve peak shape and alter selectivity. chromtech.com For Tezacaftor analysis, column temperatures are often maintained above ambient conditions, for instance at 40 °C or 50 °C, to ensure reproducibility and robust performance. mdpi.comnih.gov Maintaining a stable column temperature is crucial for consistent and reproducible retention times. chromtech.com

Flow Rate (mL/min)Column Temperature (°C)Chromatographic SystemReference
1.0AmbientEclipse plus C18 column thaiscience.info
0.550Reversed-phase C-18 HPLC column nih.gov
0.440Luna Omega Polar C18 column mdpi.com
Retention Time Consistency and Reproducibility with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving high consistency and reproducibility in quantitative bioanalytical methods. kcasbio.comresearchgate.net An ideal internal standard co-elutes with the analyte of interest, meaning it has a very similar, if not identical, retention time. aptochem.com This co-elution ensures that any variations during sample preparation, injection, or ionization affect both the analyte and the internal standard similarly, allowing for accurate correction and reliable quantification. kcasbio.com

In practice, deuterated standards like this compound exhibit nearly identical chromatographic behavior to the unlabeled Tezacaftor. For example, one LC-MS/MS method reported retention times of 6.028 minutes for Tezacaftor and 6.084 minutes for this compound, demonstrating the close elution profile essential for a reliable internal standard. thaiscience.info Another study reported a retention time of 2.41 minutes (±0.10) for Tezacaftor, with the deuterated internal standard used to ensure precision. nih.gov

The consistency of the retention time is a key indicator of the stability and robustness of the chromatographic system. Factors such as mobile phase composition, flow rate, and column temperature must be precisely controlled to ensure low variability in retention times across different samples and analytical runs. chromtech.com The percent coefficient of variation (%CV) for retention time is often calculated during method validation to confirm system suitability. thaiscience.info By normalizing the response of the analyte to that of the co-eluting deuterated internal standard, the method can compensate for minor shifts in retention and response, thereby ensuring the reproducibility and accuracy of the quantitative results. scispace.com

Mass Spectrometric Detection Parameters

Ionization Mode Selection (e.g., Electrospray Ionization Positive Mode)

For the mass spectrometric detection of Tezacaftor and this compound, the choice of ionization mode is a critical first step in method development. Electrospray ionization (ESI) is a widely used technique suitable for moderately polar molecules like Tezacaftor. nebiolab.com The selection between positive and negative ion mode depends on the chemical structure of the analyte and its ability to accept a proton ([M+H]+) or lose a proton ([M-H]-).

For Tezacaftor and its deuterated analog, analyses are consistently performed in the positive ion mode (ESI+). thaiscience.infomdpi.com This is because the molecular structure of Tezacaftor contains nitrogen atoms that can be readily protonated, leading to a strong signal for the protonated molecule [M+H]+. Quadrupole scans performed during method development have confirmed that a significantly better response is achieved in the positive mode of ionization compared to the negative mode. thaiscience.info The consistent use of ESI+ mode across different validated methods highlights its suitability for sensitive and robust quantification of this compound. mdpi.comnih.gov

Optimization of Source and Desolvation Parameters

Once the ionization mode is selected, various source and desolvation parameters on the mass spectrometer must be optimized to maximize the signal intensity and stability for this compound. These parameters control the efficiency of ion generation in the source and their transmission into the mass analyzer.

Key parameters that are typically optimized include:

Ion Spray Voltage/Capillary Voltage: This voltage, applied to the ESI needle, is crucial for the formation of charged droplets. For Tezacaftor analysis, values are typically set around 4000 V to 5500 V. thaiscience.infomdpi.com

Source/Gas Temperature: Heat is applied to the nebulizing gas to aid in the desolvation of the charged droplets, facilitating the release of gas-phase ions. Source temperatures are often high, for example, 350 °C or 550 °C. thaiscience.infonih.gov

Nebulizer and Auxiliary Gas Flow: These gases (typically nitrogen) are used to nebulize the liquid eluent into a fine spray and to help evaporate the solvent. Gas flow rates are optimized to ensure stable spray formation and efficient desolvation. nih.gov

Declustering Potential: This voltage is applied to prevent the formation of solvent clusters with the ions of interest before they enter the mass analyzer. thaiscience.info

The specific values for these parameters are instrument-dependent but are fine-tuned to produce the most abundant and stable signal for the this compound precursor ion.

ParameterOptimized Value RangePurposeReference
Ion Spray/Capillary Voltage4000 V - 5500 VPromotes efficient spray and ionization thaiscience.infomdpi.com
Source/Vaporizer Temperature350 °C - 550 °CAids in solvent evaporation and ion desolvation thaiscience.infonih.gov
Sheath/Auxiliary Gas15 - 50 arbitrary unitsAssists in nebulization and droplet formation nih.gov
Declustering Potential~40 VReduces ion-solvent clusters thaiscience.info
Multiple Reaction Monitoring (MRM) Transition Selection for this compound

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry (MS/MS) due to its high selectivity and sensitivity. nih.gov This technique involves selecting a specific precursor ion for this compound, fragmenting it in the collision cell, and then monitoring for a specific product ion. The precursor → product ion pair is known as an MRM transition.

For this compound, the precursor ion is the protonated molecule, [M+H]+. The mass of this ion is higher than that of unlabeled Tezacaftor due to the replacement of four hydrogen atoms with deuterium (B1214612). The selection of a specific and intense product ion is crucial for a sensitive and selective assay. The collision energy is optimized to maximize the formation of the chosen product ion.

Several specific MRM transitions for this compound have been reported in the literature. Common transitions include:

m/z 525.76 → m/z 420.35 thaiscience.info

m/z 525.2 → m/z 391.1 nih.gov

The selection of a particular transition can depend on the instrumentation used and the desire to avoid any potential interferences. The use of a highly specific MRM transition ensures that the signal being measured is unique to this compound, which is essential for its role as an internal standard in complex biological matrices. nih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
This compound525.76420.3514 thaiscience.info
This compound525.2391.1Not Specified nih.gov
Tezacaftor (for comparison)521.29420.5514 thaiscience.info
Tezacaftor (for comparison)521.3387.0; 503.2Not Specified nih.gov
Collision Energy and Cone Voltage Optimization

In the development of quantitative LC-MS/MS methods, the optimization of mass spectrometer parameters is crucial for achieving maximum sensitivity and specificity. For this compound, this involves tuning the cone voltage and collision energy to maximize the signal intensity of the transition from a specific precursor ion to a product ion. researchgate.netnih.gov

The process typically involves infusing a solution of the standard compound directly into the mass spectrometer and systematically varying the cone voltage to find the value that produces the most abundant precursor ion. researchgate.net Subsequently, the collision energy is ramped to determine the optimal energy required to fragment the precursor ion into a stable, intense product ion, which is then used for quantification in Multiple Reaction Monitoring (MRM) mode. skyline.msnih.gov While the exact voltage and energy values are specific to the instrument's design, the precursor-to-product ion transition for this compound is a defined parameter for method development. skyline.msresearchgate.net One such specific transition identified for this compound is the fragmentation of the precursor ion at m/z 525.2 to the product ion at m/z 391.1. nih.gov

Table 1: Mass Spectrometry Parameters for this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Parameter Optimization Notes
This compound525.2391.1Cone voltage and collision energy are empirically optimized to maximize the signal response for this specific transition. Values are instrument-dependent. nih.govresearchgate.net

Method Validation for Quantitative Bioanalysis with this compound

The use of this compound as an internal standard is a component of bioanalytical methods that must be validated to ensure their performance is suitable for their intended purpose. nih.govnih.gov Validation is performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). nih.govnih.govmdpi.com This process substantiates the reliability of the method by assessing key performance characteristics, including specificity, selectivity, linearity, accuracy, precision, carryover, and matrix effects. nih.gov

Specificity and Selectivity Assessment

Specificity and selectivity are evaluated to ensure that the analytical method can unequivocally measure this compound and the target analyte without interference from endogenous components in the biological matrix. nih.govnih.gov This is typically verified by analyzing at least six different lots of blank biological plasma to confirm that no significant peaks are detected at the retention times of the analyte and its internal standard, this compound. thaiscience.infonih.gov The absence of interfering peaks in these blank samples demonstrates the method's high selectivity. thaiscience.infoijpbs.com

Linearity and Calibration Curve Performance

Linearity is the ability of the bioanalytical method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov For quantitative methods using this compound, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. ijpbs.com The performance of the calibration curve is assessed by its correlation coefficient (r²), which should ideally be close to 1.000. ijpbs.comjchps.com Linearity is established over a specified concentration range, and studies have demonstrated excellent linearity for methods quantifying Tezacaftor (using this compound as IS) across various ranges suitable for clinical monitoring. thaiscience.infonih.govnih.gov

Table 2: Linearity and Calibration Curve Performance in Methods Utilizing this compound
AnalyteLinearity RangeCorrelation Coefficient (r²)Source
Tezacaftor1 - 15.02 ng/mL0.99974 thaiscience.info
Tezacaftor300 - 1200 ng/mL> 0.999 jchps.com
Tezacaftor0.008 - 12 mg/L> 0.99 nih.govresearchgate.net
Tezacaftor50 - 150 µg/ml> 0.9990 ijpbs.com
Tezacaftor0.01 - 10.0 mg/L> 0.9997 nih.gov

Accuracy and Precision Determinations

Accuracy and precision are determined to ensure the reliability and reproducibility of the analytical method. Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the degree of scatter among a series of measurements. nih.gov These parameters are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC) quality control samples. thaiscience.info Both intra-day (within a single run) and inter-day (between different runs) accuracy and precision are assessed. thaiscience.infonih.gov For a method to be considered valid, the accuracy (expressed as percent recovery or bias) and precision (expressed as the coefficient of variation, %CV) must fall within predefined acceptance limits, typically ±15% (±20% for LLOQ). nih.govnih.govmdpi.com

Table 3: Representative Intra- and Inter-Day Accuracy and Precision Data for Tezacaftor Quantification
QC LevelParameterAcceptance CriteriaReported Value RangeSource
LLOQAccuracy (% Bias)±20%-0.3% to 16% nih.gov
Precision (%CV)≤20%<12.7% nih.gov
LQC, MQC, HQCAccuracy (% Bias)±15%-4.2% to 12.9% nih.gov
Precision (%CV)≤15%<6.7% nih.gov
LQC, MQC, HQCAccuracy (% Recovery)±15%99.54% - 100.32% thaiscience.info
Precision (%CV)≤15%0.08% - 1.24% thaiscience.info

Carryover Evaluation

Carryover is assessed to ensure that residual analyte or internal standard from a high-concentration sample does not affect the measurement of a subsequent sample. nih.gov The evaluation is performed by injecting a blank sample immediately after the highest calibration standard. thaiscience.infomdpi.com Bioanalytical method validation guidelines stipulate strict acceptance criteria for carryover. mdpi.com For methods using this compound, carryover is deemed negligible if the response in the blank sample is less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. mdpi.comamsterdamumc.nl

Matrix Effect Investigation

The matrix effect is the alteration of ionization efficiency for a given analyte due to the presence of co-eluting components from the biological sample. medipharmsai.com It can manifest as ion suppression or enhancement, potentially compromising the accuracy of the assay. nih.govresearchgate.net The effect is investigated by comparing the peak area of an analyte spiked into an extracted blank matrix from multiple sources to the peak area of the analyte in a pure solution at the same concentration. nih.gov The use of a stable isotope-labeled internal standard like this compound is a key strategy to compensate for matrix effects, as it is expected to experience similar ionization suppression or enhancement as the unlabeled analyte. medipharmsai.com Studies have confirmed that for methods employing this compound, the internal standard-normalized matrix effect values fall within acceptable ranges, typically between 85% and 115%, indicating no significant impact on quantification. nih.govmdpi.com

Table 4: Matrix Effect Assessment Results
CompoundAssessment MethodAcceptable RangeResultSource
Tezacaftor / this compoundComparison of analyte response in post-extraction spiked plasma vs. pure solution85% - 115%Values within the acceptable range mdpi.com
Tezacaftor / this compoundIS-normalized matrix effectCV% < 15%Results within acceptable ranges (8-12%) nih.gov

Applications of Tezacaftor D4 in Pre Clinical and Translational Research

Role in Pre-clinical Pharmacokinetic (PK) Studies

Preclinical pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies are often conducted in animal models before a drug candidate proceeds to human clinical trials. marinbio.comnih.gov The use of animal models, despite their limitations in perfectly mimicking human physiology, has been a long-standing practice in preclinical research. emulatebio.com Tezacaftor-d4 is a crucial tool in these investigations, ensuring the reliability and accuracy of the data obtained.

Quantitation of Tezacaftor and Metabolites in Animal Models

In preclinical PK studies, this compound serves as an internal standard for the quantification of Tezacaftor and its metabolites in biological samples from animal models, such as rats. chula.ac.ththaiscience.info The addition of a known quantity of this compound to a sample allows for the precise measurement of the unlabeled drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chula.ac.ththaiscience.infochula.ac.th This technique corrects for any variability in sample preparation and analysis, thereby enhancing the accuracy of the results. chula.ac.th

For instance, a sensitive LC-MS/MS method was developed for the simultaneous analysis of Ivacaftor and Tezacaftor in rat plasma, using this compound as the internal standard for Tezacaftor. chula.ac.ththaiscience.info This method demonstrated a fine calibration curve and met FDA guidelines for accuracy and precision, proving its effectiveness for pharmacokinetic investigations in rats. chula.ac.ththaiscience.infochula.ac.th The ion transition monitored for this compound in these studies was typically m/z 525.76→420.35. chula.ac.th

Table 1: LC-MS/MS Method Parameters for Tezacaftor Quantification in Rat Plasma

Parameter Value Reference
Internal Standard This compound chula.ac.ththaiscience.infochula.ac.th
Analytical Method LC-MS/MS chula.ac.ththaiscience.infochula.ac.th
Animal Model Rat chula.ac.ththaiscience.info
This compound Ion Transition m/z 525.76→420.35 chula.ac.th

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Understanding the ADME profile of a drug is a critical component of preclinical development. pharmgkb.org In vitro studies using liver microsomes or hepatocytes from various species, including rats, are essential for this purpose. nuvisan.com Tezacaftor is known to be extensively metabolized, primarily by CYP3A4 and CYP3A5 enzymes in the liver. pharmgkb.orgfda.gov

This compound is instrumental in these ADME studies. By acting as a stable, non-radioactive tracer, it allows researchers to follow the metabolic fate of Tezacaftor in complex biological systems. The distinct mass of this compound enables its differentiation from the parent compound and its various metabolites during analysis. chula.ac.th This helps in identifying the major metabolic pathways and the metabolites formed. Three primary metabolites of Tezacaftor have been identified in plasma: M1, M2, and M5. pharmgkb.org M1 is considered pharmacologically active, similar to the parent drug. pharmgkb.org

Utility in In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting a drug's behavior in the body. nuvisan.com These assays assess how quickly a drug is metabolized by liver enzymes, providing insights into its half-life and potential for drug-drug interactions. nuvisan.com

Differentiation of Parent Compound from Metabolites via Isotopic Labeling

The key advantage of using this compound in these assays is the principle of isotopic labeling. mdpi.com The deuterium (B1214612) atoms in this compound increase its mass without significantly altering its chemical properties. medchemexpress.com This mass difference allows for the clear differentiation between the parent compound (Tezacaftor) and its metabolites using mass spectrometry. chula.ac.th As Tezacaftor is metabolized, the resulting metabolites will have different masses than this compound, enabling their distinct identification and quantification.

Elucidation of Metabolic Pathways of Deuterated Tezacaftor and its Analogues

The use of deuterated compounds can sometimes alter metabolic pathways, a phenomenon known as metabolic switching or shunting. nih.gov Studying the metabolism of this compound itself can provide valuable information. While the primary metabolic pathways are expected to be similar to the unlabeled drug, any observed differences can offer insights into the finer details of Tezacaftor's metabolism. This can help in understanding the formation of various metabolites and their relative abundance. For example, another deuterated drug, deutivacaftor (B606829) (a deuterated form of ivacaftor), exhibits a slower clearance and longer half-life than its non-deuterated counterpart. nih.gov

Contribution to Therapeutic Drug Monitoring (TDM) Method Development

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at designated intervals to maintain a constant concentration, thereby optimizing individual dosage regimens. semanticscholar.orgmdpi.com The development of robust and reliable analytical methods is a prerequisite for effective TDM. researchgate.net

This compound is essential in the development and validation of LC-MS/MS methods for the TDM of Tezacaftor in patients. nih.govmdpi.commdpi.com These methods are designed to simultaneously quantify Tezacaftor and other co-administered CFTR modulators, such as Elexacaftor and Ivacaftor, and their major metabolites in human plasma or dried blood spots. researchgate.netnih.govmdpi.com

In these assays, this compound is used as an internal standard to ensure the accuracy and precision of the measurements. nih.govmdpi.commdpi.com For example, a validated LC-MS/MS method for the simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor in human plasma utilized this compound as an internal standard, detecting it at the transition m/z 525.2→391.1. mdpi.com Another method used this compound to normalize the quantification of both Tezacaftor and its active metabolite, Tezacaftor-M1. researchgate.netmdpi.com The development of such methods is crucial for understanding the pharmacokinetic variability among patients and for personalizing treatment strategies. researchgate.netmdpi.com

Table 2: Application of this compound in TDM Method Development

Application Analytical Method Matrix Internal Standard For Reference
Simultaneous quantification of Elexacaftor, Tezacaftor, and Ivacaftor LC-MS/MS Plasma Tezacaftor mdpi.com
Quantification of CFTR modulators and their major active metabolites LC-MS/MS Plasma Tezacaftor, Tezacaftor-M1 researchgate.netmdpi.com

Methodological Support for Monitoring Related CFTR Modulators

This compound, a deuterium-labeled version of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor, serves a critical role in preclinical and translational research, primarily as an internal standard for bioanalytical method development. medchemexpress.com Its application is fundamental to the accurate quantification of Tezacaftor and other co-administered CFTR modulators in biological samples. mdpi.comnih.gov The use of stable isotope-labeled internal standards like this compound is a cornerstone of high-precision quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. mdpi.comresearchgate.net

In the context of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, reliable and robust analytical methods are essential to understand the dose-concentration-effect relationship of CFTR modulators. mdpi.comnih.govresearchgate.net These modulators, including combinations like Elexacaftor/Tezacaftor/Ivacaftor, are subject to significant interindividual pharmacokinetic variability. mdpi.compreprints.org this compound helps address this challenge by enabling the development of highly specific and sensitive assays. mdpi.com

During analysis, a known quantity of this compound is added to biological samples, such as plasma or dried blood spots, before extraction and processing. chula.ac.thnih.govx-mol.net Because it is chemically almost identical to Tezacaftor, it experiences similar variations during sample preparation, chromatography, and ionization in the mass spectrometer. medchemexpress.com However, due to its higher mass, it is distinguishable from the unlabeled drug by the detector. mdpi.com This allows the ratio of the analyte's peak area to the internal standard's peak area to be used for quantification, which corrects for potential sample loss or matrix effects, thereby ensuring the accuracy and reproducibility of the results. mdpi.comchula.ac.th

Several research studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of multiple CFTR modulators, where this compound is a key component. For instance, methods have been established for the analysis of Tezacaftor, Ivacaftor, and Elexacaftor in human plasma, demonstrating linearity over wide concentration ranges suitable for clinical research. mdpi.comnih.govresearchgate.net In these assays, this compound is used to normalize the quantification of Tezacaftor and, in some cases, its metabolites like Tezacaftor-M1. mdpi.com

Detailed findings from various research applications are summarized below, highlighting the integral role of this compound in advancing the analytical monitoring of CFTR modulators.

Interactive Data Table: Applications of this compound in Bioanalytical Methods

Analytical MethodSample MatrixAnalytes QuantifiedRole of this compoundResearch FocusReference
LC-MS/MSRat PlasmaIvacaftor, TezacaftorInternal StandardPharmacokinetic study chula.ac.ththaiscience.info
LC-MS/MSHuman PlasmaIvacaftor (IVA), Tezacaftor (TEZ), Elexacaftor (ELX)Deuterated Internal StandardMethod development for TDM mdpi.comnih.gov
LC-MS/MSHuman PlasmaIVA, Lumacaftor, TEZ, ELX, IVA-M1, TEZ-M1, ELX-M23Internal Standard for TEZ and TEZ-M1Comprehensive quantification for TDM mdpi.com
LC-MS/MSDried Blood Spot (DBS)ELX, ELX-M23, TEZ, TEZ-M1, IVA, Ivacaftor carboxylate, Hydroxymethyl ivacaftorInternal StandardMethod development for clinical validation nih.gov
LC-MS/MSPlasma, Dried Plasma Spot (DPS), Volumetric Absorptive Microsampling (VAMS)Elexacaftor, Tezacaftor, IvacaftorDeuterated Internal StandardDevelopment of methods for PK studies using microsampling x-mol.netnih.gov

Future Directions and Emerging Research Avenues for Deuterated Analogues

Integration of Tezacaftor-d4 in Advanced Analytical Platforms

This compound is increasingly integral to advanced analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Tezacaftor in biological samples. mdpi.comthaiscience.info Its primary role is as an internal standard (IS), a compound added in a known quantity to samples to correct for analytical variability. scioninstruments.com

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. scioninstruments.comclearsynth.com Because it is chemically almost identical to the analyte (Tezacaftor), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. thaiscience.infotexilajournal.com This chemical similarity allows it to compensate for variations during sample preparation, such as extraction losses, and for matrix effects, where other components in a complex biological sample can suppress or enhance the analyte's signal. clearsynth.comtexilajournal.comnih.gov The result is a significant improvement in the accuracy and precision of the measurement. scioninstruments.com

Several validated LC-MS/MS methods have been developed for the simultaneous quantification of cystic fibrosis drugs, including Tezacaftor, from human plasma. mdpi.comchula.ac.thmdpi.com These methods are crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. mdpi.com In these analytical frameworks, this compound is used to ensure that the measured concentration of Tezacaftor is reliable, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Application of this compound in LC-MS/MS Methods

Analytical Method Purpose Role of this compound Matrix Key Findings Reference
LC-MS/MS Simultaneous quantification of Ivacaftor and Tezacaftor Internal Standard Rat Plasma Developed a sensitive and rapid method for pharmacokinetic studies. thaiscience.infochula.ac.th
LC-MS/MS Simultaneous quantification of CFTR modulators (Ivacaftor, Lumacaftor, Tezacaftor, Elexacaftor) and metabolites Internal Standard Human Plasma Validated a method to support TDM and pharmacokinetic studies, noting interindividual variability. mdpi.compreprints.org

This table is interactive. Click on the headers to sort.

Expanding the Scope of Isotopic Tracers in Pre-clinical Pharmacodynamics and Biomarker Research

Beyond its role as an internal standard for quantification, the future utility of this compound lies in its application as an isotopic tracer in pre-clinical research. Stable isotope tracers are powerful tools for elucidating metabolic pathways and studying the dynamics of biological systems. nih.govnih.gov

In pre-clinical pharmacodynamics, this compound can be used to trace the fate of the parent drug, Tezacaftor, in vivo. Tezacaftor is known to be extensively metabolized, primarily by CYP3A4 and CYP3A5 enzymes, into three main metabolites: M1, M2, and M5. pharmgkb.org M1 has pharmacological activity similar to Tezacaftor, while M2 is less active. pharmgkb.orgfda.gov By administering this compound in animal models, researchers can use mass spectrometry to differentiate the administered drug from its newly formed metabolites with high precision. This allows for detailed investigation into:

Metabolic Switching: Deuteration can sometimes alter the metabolic pathway of a drug. cdnsciencepub.com Studies using this compound could reveal if its metabolic profile differs from the non-deuterated form, providing insights into the kinetic isotope effect. acs.org

Pharmacokinetic Profiling: Its use in pharmacokinetic studies in rats has already been established. thaiscience.infochula.ac.th This can be expanded to more deeply investigate drug-drug interactions and the influence of genetic polymorphisms on drug metabolism enzymes.

Target Engagement: As a tracer, this compound can help quantify the amount of drug reaching the target tissue and interacting with the CFTR protein, providing a direct link between drug exposure and pharmacological response.

In biomarker research, the accurate measurement of biomarkers is critical for assessing disease progression and therapeutic response. For cystic fibrosis, this includes sweat chloride concentration and levels of inflammatory markers. nih.gov The use of this compound as an internal standard ensures the robust and reliable quantification of Tezacaftor levels, which can then be correlated with changes in these key biomarkers, strengthening the link between drug exposure and clinical outcomes.

Methodological Harmonization and Standardization for Deuterated Internal Standards

The increasing use of deuterated internal standards like this compound in both research and clinical settings underscores the urgent need for methodological harmonization and standardization. texilajournal.com While LC-MS/MS with a deuterated IS is a powerful technique, variability in results can arise between different laboratories due to a lack of standardized procedures. texilajournal.comresearchgate.net

Key areas requiring harmonization include:

Purity and Characterization: The isotopic and chemical purity of the this compound standard must be well-characterized and consistent across suppliers. aquigenbio.comlgcstandards.com

Sample Preparation: Protocols for sample extraction and protein precipitation need to be standardized to minimize variability in extraction efficiency and matrix effects. texilajournal.comnih.gov

Instrument Calibration: Standardized calibration procedures are necessary to ensure that analytical instruments are performing consistently. clearsynth.com

Data Analysis and Reporting: Establishing common guidelines for data processing, defining outlier criteria for IS signals, and reporting results would improve the ability to compare data across different studies and laboratories. nih.govcenam.mx

Achieving harmonization would involve consensus from regulatory bodies, pharmacopeias, and the scientific community. researchgate.netcenam.mx The development of certified reference materials for both Tezacaftor and this compound would be a significant step forward. aquigenbio.com Such standardization is essential for the reliable application of TDM in clinical practice and for pooling data from multi-center research studies, ultimately ensuring that analytical data is robust, reproducible, and comparable. texilajournal.com

Table 2: Compound Names

Compound Name Other Names/Synonyms
Tezacaftor VX-661
This compound VX-661-d4
Ivacaftor VX-770
Elexacaftor VX-445
Lumacaftor VX-809
Deutetrabenazine -
Tetrabenazine -
Ivacaftor-d4 -
Elexacaftor-d3 -
Lumacaftor-d4 -
Voriconazole-d3 -
5α-cholestane -
Epicoprostanol -

This table lists the chemical compounds mentioned in the article.

Conclusion

Recapitulation of Tezacaftor-d4's Research Utility

This compound is a vital research tool, primarily serving as a high-fidelity internal standard for the accurate quantification of Tezacaftor in biological samples. Its use is integral to the development and validation of robust bioanalytical methods and is essential for conducting precise pharmacokinetic studies. The insights gained from these studies are fundamental to understanding the behavior of Tezacaftor in the body.

Broader Implications of Deuterated Compound Research in Pharmaceutical Sciences

The use of deuterated compounds like this compound extends beyond their role as analytical standards. The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, can intentionally alter the drug's metabolic profile. hwb.gov.in This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. acs.org This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites, potentially resulting in enhanced efficacy and safety of a drug. nih.gov The development of FDA-approved deuterated drugs like deutetrabenazine and deucravacitinib (B606291) underscores the growing importance and potential of this strategy in pharmaceutical sciences. nih.govnih.gov

Q & A

Q. Methodological considerations :

  • Dose-response studies : Use orthogonal assays (e.g., Ussing chamber for ion transport, immunofluorescence for CFTR localization) to quantify correction efficiency across varying this compound concentrations .
  • Synergy testing : Apply the Chou-Talalay method to evaluate additive/synergistic effects with potentiators like Ivacaftor. Ensure statistical rigor (ANOVA with post-hoc tests) .
  • Controls : Include non-deuterated Tezacaftor and vehicle controls to isolate deuterium-specific effects. Replicate experiments across ≥4 biological replicates to mitigate variability .

Advanced: How should researchers address contradictions in this compound’s pharmacokinetic data across preclinical models?

Discrepancies in bioavailability or metabolite profiles often arise from interspecies differences in CYP450 isoforms or plasma protein binding. To resolve these:

  • Conduct in vitro microsomal stability assays (human vs. rodent liver microsomes) to identify metabolic pathways .
  • Perform cross-species physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from rodent data .
  • Validate findings using humanized mouse models or primary cell lines expressing human CYP enzymes .

Basic: What are the critical parameters for ensuring reproducibility in this compound synthesis and characterization?

  • Deuteration efficiency : Confirm via NMR or high-resolution MS (≥95% isotopic purity) .
  • Stability testing : Store lyophilized this compound at -80°C; avoid repeated freeze-thaw cycles to prevent deuterium exchange .
  • Batch documentation : Report synthesis protocols, solvent traces, and storage conditions in supplementary materials to enable replication .

Advanced: What strategies can mitigate batch-to-batch variability in this compound’s biological activity?

  • Standardized assays : Use a CFTR correction "reference standard" (e.g., a well-characterized Tezacaftor batch) to calibrate activity across experiments .
  • Quality control (QC) : Implement LC-MS purity checks and functional assays (e.g., forskolin-induced swelling in organoids) for each batch .
  • Blinded analysis : Assign independent researchers to prepare and test batches to minimize observer bias .

Advanced: How can researchers design studies to evaluate long-term safety of this compound in in vivo models?

  • Chronic dosing : Administer this compound for ≥28 days in CFTR-deficient rodents, monitoring weight, organ histopathology, and plasma biomarkers (e.g., liver enzymes) .
  • Toxicokinetics : Collect serial blood samples to correlate exposure with adverse events. Use non-compartmental analysis (NCA) to estimate AUC and Cmax.
  • Ethical compliance : Follow ARRIVE guidelines for animal studies and obtain institutional ethics approval prior to experimentation .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Error reporting : Include 95% confidence intervals and standard deviation bars in graphs. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) .
  • Power analysis : Calculate sample sizes a priori to ensure sufficient statistical power (e.g., α=0.05, β=0.2) .

Advanced: How can isotopic labeling sites in this compound be optimized to enhance therapeutic efficacy?

  • Deuteration mapping : Use computational tools (e.g., molecular dynamics simulations) to predict deuteration sites that maximize metabolic stability without altering target binding .
  • Comparative studies : Synthesize multiple deuterated analogs (e.g., Tezacaftor-d2, -d4, -d6) and compare their in vitro half-lives and correction efficiencies .
  • Patent review : Analyze prior art to avoid duplicating published deuteration strategies .

Basic: What guidelines should researchers follow when publishing this compound data in peer-reviewed journals?

  • Data transparency : Deposit raw LC-MS chromatograms, NMR spectra, and statistical datasets in public repositories (e.g., Zenodo) .
  • Reporting standards : Adhere to CONSORT for in vivo studies or STROBE for observational data .
  • Ethical declarations : Disclose funding sources, conflicts of interest, and animal/human ethics approvals in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.